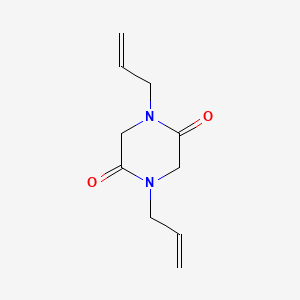

1,4-Diallylpiperazine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(prop-2-enyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-5-11-7-10(14)12(6-4-2)8-9(11)13/h3-4H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEDOZAYBZZGPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(=O)N(CC1=O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,4 Diallylpiperazine 2,5 Dione and Analogues

Strategies for Core Piperazine-2,5-dione Ring Formation

The construction of the piperazine-2,5-dione ring is a critical step in the synthesis of its derivatives. Various strategies have been developed, primarily involving condensation-cyclization reactions and multi-component reactions.

Condensation-Cyclization Approaches from Precursors

The most common method for synthesizing the piperazine-2,5-dione core is through the cyclization of dipeptides or their derivatives. csu.edu.auwikipedia.org This can be achieved by heating a dipeptide, often in a high-boiling solvent like ethylene (B1197577) glycol. wordpress.com For instance, piperazine-2,5-dione itself can be prepared by the self-condensation of glycine (B1666218). wordpress.comresearchgate.net

Another approach involves the cyclization of dipeptide methyl esters, which can be induced by treatment with ammonia (B1221849) or by boiling in neutral solvents. nih.gov While effective, these methods can sometimes lead to racemization. nih.gov To circumvent this, solution-phase amino acid coupling chemistry allows for the stereospecific construction of the diketopiperazine (DKP) core from enantiomerically pure amino acid starting materials. csu.edu.au

Solid-phase synthesis offers a powerful alternative, often leading to high-purity products. nih.gov A common strategy is the cyclative cleavage of dipeptide derivatives from a solid support, where the desired DKP is released directly from the resin. nih.gov

Multi-component Reaction (MCR) Strategies for Complex Diketopiperazine Scaffolds

Multi-component reactions (MCRs) provide a highly efficient route to complex DKP scaffolds by combining three or more starting materials in a single step. nih.govnih.gov The Ugi four-component reaction (U-4CR) is a prominent example, reacting an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to form a dipeptide-like intermediate. nih.govnih.gov This intermediate can then be cyclized to form the DKP ring. nih.gov

A key advantage of the Ugi reaction in this context is the ability to introduce diversity at multiple points in the molecule. nih.gov By using an N-Boc-protected amino acid as one of the components, a cyclative cleavage strategy can be employed, releasing the pure cyclic DKP product. nih.gov MCRs have been successfully used to synthesize fused bicyclic piperazine (B1678402) systems, demonstrating their utility in creating structurally complex molecules. thieme-connect.com

Specific Allyl Group Introduction Techniques

Once the piperazine-2,5-dione core is formed, the next step in synthesizing 1,4-diallylpiperazine-2,5-dione is the introduction of the allyl groups.

N-Alkylation Methodologies for Diallylpiperazinediones

The most direct method for introducing allyl groups onto the piperazine-2,5-dione nitrogen atoms is through N-alkylation. wikipedia.orgbaranlab.org This typically involves reacting the piperazine-2,5-dione with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. rsc.orgitu.edu.tr Common bases used for this transformation include sodium hydride and potassium carbonate. baranlab.orgresearchgate.net

For example, N,N'-diallylpiperazine can be synthesized by reacting piperazine with two equivalents of allyl chloride in methanol, with potassium hydroxide (B78521) added to neutralize the generated acid. itu.edu.tr Subsequent quaternization with allyl bromide yields N,N,N',N'-tetraallylpiperazinium dibromide. itu.edu.tr A similar N-alkylation strategy can be applied to the piperazine-2,5-dione ring.

In some cases, protecting groups are used to facilitate the reaction. For instance, N-acetylpiperazine can be alkylated and then hydrolyzed to yield the N-alkylated piperazine. researchgate.net Palladium-catalyzed asymmetric allylic alkylation has also been employed for the synthesis of chiral piperazin-2-ones, which can be precursors to substituted piperazines. nih.govnih.gov

Considerations for Regio- and Stereoselectivity in Allylation

When dealing with unsymmetrically substituted piperazine-2,5-diones, the regioselectivity of the N-alkylation becomes a crucial factor. The electronic and steric nature of the substituents on the ring can influence which nitrogen atom is preferentially alkylated. rsc.org

Stereoselectivity is also a key consideration, particularly when creating chiral centers. The conformation of the piperazine-2,5-dione ring, which is influenced by the existing substituents, can direct the incoming allyl group to a specific face of the molecule. csu.edu.au For instance, in the hydrogenation of bis(arylidene)piperazine-2,5-diones, the cis isomer is often formed as the major product. csu.edu.auchemrxiv.org Spectroscopic techniques like NMR are vital for determining the stereochemistry of the resulting products. csu.edu.auresearchgate.netchemrxiv.org

Mechanistic Investigations of Formation Pathways

The formation of the piperazine-2,5-dione ring via condensation-cyclization is generally understood to proceed through the formation of a dipeptide intermediate, which then undergoes intramolecular aminolysis to form the cyclic product. nih.gov In solid-phase synthesis, this cyclization can be facilitated by the proximity of the reactive ends of the dipeptide tethered to the resin. nih.gov

The mechanism of N-alkylation typically follows an SN2 pathway, where the nitrogen atom of the piperazine-2,5-dione acts as a nucleophile, attacking the electrophilic carbon of the allyl halide. researchgate.net The choice of base and solvent can significantly impact the reaction rate and yield.

In multi-component reactions like the Ugi reaction, the mechanism is more complex, involving a series of condensations and rearrangements to assemble the final product. nih.gov The formation of the DKP ring from the Ugi product often involves a deprotection step followed by a thermally induced cyclization. nih.gov

Understanding these mechanistic pathways is crucial for optimizing reaction conditions and achieving the desired regio- and stereochemical outcomes in the synthesis of 1,4-diallylpiperazine-2,5-dione and its analogues.

Byproduct Formation in N-Carboxyanhydride Synthesis

The synthesis of N-carboxyanhydrides, often referred to as Leuchs' anhydrides, is a critical step in the preparation of piperazine-2,5-diones. wikipedia.org However, this process is not without its challenges, as the formation of various byproducts can complicate the reaction and impact the purity of the final product.

One of the primary methods for NCA synthesis is the Fuchs-Farthing method, which involves the phosgenation of amino acids. chinesechemsoc.org This process can lead to the formation of impurities such as N-chloroformyl-amino acid chlorides and α-isocyanato-acid chlorides. mdpi.com The presence of these acidic and nucleophilic species can interfere with the subsequent polymerization or cyclization steps. mdpi.com For instance, acidic impurities like HCl can protonate amino groups, inhibiting the desired polymerization of NCAs. chinesechemsoc.org

Another common route to NCAs, the Leuchs method, involves the cyclization of N-alkoxycarbonyl-amino acids at elevated temperatures. wikipedia.org This method can also generate impurities depending on the halogenating agent used, including thionyl chloride and various phosphorus halides. mdpi.com The high temperatures required can also lead to the decomposition of some NCAs. wikipedia.org

Furthermore, side reactions can occur during the polymerization of NCAs initiated by primary amines. While the intended "normal amine mechanism" (NAM) is the primary pathway, the basicity of the amine can also trigger an "activated monomer mechanism" (AMM) as a side reaction. researchgate.net Additionally, the terminal amine groups of the growing polymer chains can react with solvents like DMF, leading to N-formyl-terminated byproducts. researchgate.net In the context of solid-phase peptide synthesis, the formation of aspartimide peptides can lead to the subsequent formation of 1,4-diazepine-2,5-dione derivatives as a significant side reaction. nih.gov

The removal of carbon dioxide (CO2), a byproduct of NCA polymerization, can also influence the reaction rate and potentially the formation of side products. Shifting the equilibrium by removing CO2 can accelerate the polymerization of certain NCAs. rsc.org

Elucidation of Reaction Intermediates and Transition States

Understanding the reaction intermediates and transition states in the synthesis of piperazine-2,5-diones via NCAs is crucial for optimizing reaction conditions and controlling the outcome. The ring-opening polymerization of NCAs can proceed through several mechanisms, each involving distinct intermediates.

In the primary amine-initiated polymerization, the reaction is generally understood to proceed via the "normal amine mechanism" (NAM). This mechanism involves the nucleophilic attack of the amine on the C5 carbonyl of the NCA, leading to a carbamic acid intermediate which then decarboxylates to extend the peptide chain. However, as mentioned previously, the basic nature of the initiator can also lead to the competing "activated monomer mechanism" (AMM). researchgate.net

More recently, the use of transition metal initiators has provided greater control over NCA polymerization. illinois.edu These systems involve the formation of covalent propagating species. For instance, with certain nickel and cobalt initiators, the NCA monomer undergoes oxidative addition to the metal center, forming an active initiator complex. illinois.edunsf.gov This approach allows for a "living" polymerization, enabling the synthesis of well-defined block copolypeptides. illinois.edu The propagation steps in these transition metal-catalyzed reactions are a subject of ongoing research, with evidence suggesting that mechanisms not requiring an amide proton are at play, which has expanded the scope of applicable monomers. nsf.govnih.gov

The role of acidic species in NCA polymerization has also been re-evaluated. While strong acids like HCl inhibit the reaction, weaker organic acids such as acetic acid have been shown to accelerate the polymerization of NCAs in dichloromethane. chinesechemsoc.org This is attributed to the activation of the NCA monomer through hydrogen bonding interactions, without completely blocking the propagating chains. chinesechemsoc.org

The propagating species in NCA polymerization can also exist as carbamate (B1207046) intermediates. The "carbamate mechanism" involves the nucleophilic ring-opening of the NCA by a propagating carbamate species. rsc.org While considered less likely for NCAs with N-H bonds when using amine initiators, it may be relevant for the polymerization of N-substituted NCAs. rsc.org

The study of these intermediates and transition states often involves a combination of kinetic studies, spectroscopic analysis (such as FTIR and NMR), and mass spectrometry to identify and characterize the species formed during the reaction. researchgate.net This detailed understanding is essential for the rational design of synthetic routes to 1,4-diallylpiperazine-2,5-dione and its analogues with high efficiency and control.

Chemical Reactivity and Derivatization Strategies of 1,4 Diallylpiperazine 2,5 Dione

Reactivity Profile of the Piperazine-2,5-dione Core

The piperazine-2,5-dione ring system, the central structural motif of 1,4-diallylpiperazine-2,5-dione, possesses distinct reactivity at its nitrogen and carbon centers. These sites offer opportunities for a range of chemical modifications. The core itself is a cyclic dimer of α-amino acids, and its framework is considered a privileged scaffold in the development of bioactive molecules. thieme-connect.com

Electrophilic Reactivity at Nitrogen Centers

The nitrogen atoms within the piperazine-2,5-dione core are part of amide linkages. While the lone pair of electrons on these nitrogens is delocalized due to resonance with the adjacent carbonyl groups, they can still exhibit nucleophilic character and react with electrophiles. In the case of 1,4-diallylpiperazine-2,5-dione, these positions are already alkylated with allyl groups. However, understanding the reactivity at these centers is crucial, as it pertains to the synthesis of the parent scaffold.

For instance, the synthesis of N-substituted piperazine-2,5-diones often involves the reaction of a pre-formed piperazine-2,5-dione ring with electrophiles. A common strategy is the N-acylation of the parent ring. The preparation of 1,4-diacetylpiperazine-2,5-dione (B1297580), a key intermediate for preparing unsymmetrical derivatives, is achieved by treating piperazine-2,5-dione with acetyl chloride. This reaction underscores the ability of the nitrogen centers to react with acylating agents. While amides are generally stable, their C-N bonds can be activated for cleavage and substitution reactions, for example, using nickel catalysis, which allows for transformations like transamidation and esterification. nih.gov

| Reaction Type | Reagents | Product Type | Notes |

| N-Acylation | Acetyl Chloride | N-Acetylpiperazine-2,5-dione | Demonstrates nucleophilicity of the nitrogen centers. |

| N-Alkylation | Alkyl Halide, Base | N-Alkylpiperazine-2,5-dione | Common method for introducing substituents like the allyl groups. |

Reactions at the C-3 and C-6 Positions

The methylene (B1212753) groups at the C-3 and C-6 positions of the piperazine-2,5-dione ring are flanked by a nitrogen atom and a carbonyl group, making the attached protons acidic. Deprotonation at these sites generates an enolate or a related nucleophilic species that can react with various electrophiles. This reactivity is a cornerstone for the functionalization of the DKP scaffold. organic-chemistry.org

A primary strategy for modifying these positions is through condensation reactions. For example, using 1,4-diacetylpiperazine-2,5-dione allows for a controlled, stepwise condensation with aromatic aldehydes. This approach can yield mono- or unsymmetrical bis-arylidene derivatives. The reaction proceeds by forming a nucleophilic carbanion at the C-3 or C-6 position, which then attacks the aldehyde. Such regio- and stereocontrolled C-functionalization is influenced by both polar and steric effects. organic-chemistry.org A variety of methoxylated benzaldehydes have been successfully condensed to form (Z,Z)-(benzylidene)piperazine-2,5-diones. thieme-connect.com

| Reaction Type | Electrophile | Key Intermediate | Product Type |

| Aldol (B89426) Condensation | Aromatic Aldehydes | Enolate | C-3/C-6 Arylidene derivatives |

| Alkylation | Alkyl Halides | Enolate | C-3/C-6 Alkylated derivatives |

Transformations Involving the Diallyl Moieties

The two allyl groups attached to the nitrogen atoms are key sites for introducing molecular diversity. The carbon-carbon double bonds of these moieties are amenable to a wide array of transformations, including metathesis, addition reactions, and various oxidative and reductive processes.

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful tool for forming new carbon-carbon double bonds. researchgate.net For 1,4-diallylpiperazine-2,5-dione, two primary metathesis strategies are of interest: Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM).

Ring-Closing Metathesis (RCM) involves the intramolecular reaction of the two allyl groups to form a new cyclic structure. This reaction would yield a bicyclic system, significantly constraining the conformation of the original scaffold. nih.govnih.gov The formation of 5- to 7-membered rings is common, and the reaction is typically driven by the release of volatile ethylene (B1197577). wikipedia.org Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their high activity and tolerance for various functional groups, including amides. wikipedia.orgorganic-chemistry.org The synthesis of bicyclic piperazinones and other azabicyclic structures has been successfully achieved using RCM. nih.govnih.gov

Cross-Metathesis (CM) involves the reaction of one or both allyl groups with another olefin, allowing for the introduction of new functional groups. This intermolecular reaction can be used to append a wide variety of substituents. Successful CM reactions have been reported for N-allylamines with α,β-unsaturated carbonyl compounds, often facilitated by Lewis acids. thieme-connect.comorganic-chemistry.org However, the success of CM can be substrate-dependent, as nitrogen-containing compounds can sometimes interfere with the catalyst. beilstein-journals.orgnih.gov The choice of catalyst and reaction conditions is critical; for instance, certain Hoveyda-Grubbs and Stewart-Grubbs catalysts have shown efficacy in the CM of olefins bearing amide groups. frontiersin.org

| Metathesis Type | Description | Potential Product |

| Ring-Closing (RCM) | Intramolecular reaction of the two allyl groups. | Fused bicyclic piperazine-2,5-dione. |

| Cross-Metathesis (CM) | Intermolecular reaction with a different olefin. | Piperazine-2,5-dione with modified side chains. |

Addition Reactions Across Double Bonds

The double bonds of the allyl groups can undergo a variety of addition reactions, providing a straightforward method to introduce new functionalities and alter the chemical properties of the molecule.

Hydrogenation: Catalytic hydrogenation, for example using palladium on carbon (Pd/C) and H₂, can reduce the allyl double bonds to form the saturated 1,4-dipropylpiperazine-2,5-dione. This removes the reactive olefin functionality and increases the flexibility of the side chains.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bonds would yield the corresponding dihalo-propyl derivatives.

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can convert the double bonds into vicinal diols, introducing hydroxyl groups that can be used for further functionalization.

Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can be used to form epoxides from the allyl groups. These epoxides are versatile intermediates that can be opened by various nucleophiles.

Conjugate Addition: While the allyl groups themselves are not typical Michael acceptors, derivatization to α,β-unsaturated amides would render them susceptible to conjugate addition by nucleophiles, a powerful C-C bond-forming reaction. beilstein-journals.orgnih.gov

Oxidative and Reductive Transformations of Allyl Groups

Beyond simple addition, the allyl groups can be transformed through various oxidative and reductive pathways.

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative workup can cleave the double bond to produce aldehydes or carboxylic acids, respectively. researchgate.net This transformation provides a route to introduce carbonyl functionality onto the side chains.

Allylic Oxidation: The methylene group adjacent to the double bond can be oxidized to form an allylic alcohol or an enone. Reagents such as selenium dioxide (SeO₂) or chromium-based oxidants are typically used for this purpose.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyls of the piperazine-2,5-dione core. In contrast to esters, the reduction of amides with LiAlH₄ typically removes the carbonyl oxygen entirely, yielding the corresponding amine, in this case, 1,4-diallylpiperazine. youtube.comyoutube.com

Derivatization for Functional Group Introduction

The strategic derivatization of 1,4-diallylpiperazine-2,5-dione is a key approach to generating novel molecular entities with potentially unique properties. Both the core ring system and the peripheral allyl groups are amenable to a variety of chemical modifications, allowing for the systematic exploration of the surrounding chemical space.

Directed Functionalization of the Piperazine (B1678402) Ring System

The piperazine-2,5-dione (diketopiperazine or DKP) core is a privileged scaffold in medicinal chemistry, and its functionalization has been the subject of considerable research. While direct C-H functionalization of the piperazine ring can be challenging, several strategies have been developed for the parent DKP framework that can be conceptually applied to its 1,4-diallyl derivative. beilstein-journals.org

One of the most common approaches to functionalizing the DKP ring is through the activation of the C-3 and C-6 methylene positions. These positions are adjacent to both a nitrogen atom and a carbonyl group, making them susceptible to deprotonation to form enolates. These enolates can then react with various electrophiles, allowing for the introduction of a wide range of substituents.

Table 1: Potential Reactions for Piperazine Ring Functionalization

| Reaction Type | Reagents and Conditions | Potential Product |

| Alkylation of Enolates | Strong base (e.g., LDA, NaH), Alkyl halide (R-X) | 3-Alkyl-1,4-diallylpiperazine-2,5-dione |

| Aldol Condensation | Base or acid catalysis, Aldehyde or Ketone (RCHO, RCOR') | 3-(1-Hydroxyalkyl)-1,4-diallylpiperazine-2,5-dione |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | 3-Halo-1,4-diallylpiperazine-2,5-dione |

| Nucleophilic Substitution | 3-Halo-DKP derivative, Nucleophile (e.g., NuH) | 3-Substituted-1,4-diallylpiperazine-2,5-dione |

Research on related diketopiperazine systems has demonstrated the feasibility of such transformations. For instance, the synthesis of various 1,4-disubstituted piperazine-2,5-dione derivatives has been reported, highlighting the accessibility of the core ring for modification. nih.gov Although direct C-H functionalization of piperazines is known to be difficult, methods such as α-lithiation followed by trapping with an electrophile, as well as photoredox catalysis, have been successfully applied to the parent piperazine scaffold and could potentially be adapted for 1,4-diallylpiperazine-2,5-dione. beilstein-journals.org

Modification of Allyl Side Chains for Diverse Analogues

The two allyl groups of 1,4-diallylpiperazine-2,5-dione offer reactive handles for a multitude of chemical transformations, providing a gateway to a vast number of analogues with diverse functionalities. The carbon-carbon double bond of the allyl group is particularly amenable to a wide range of addition and rearrangement reactions.

Table 2: Potential Reactions for Allyl Side Chain Modification

| Reaction Type | Reagents and Conditions | Potential Functional Group Introduced |

| Thiol-Ene "Click" Reaction | Thiol (R-SH), Photoinitiator or Radical initiator | Thioether |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide |

| Dihydroxylation | Osmium tetroxide (OsO₄), Potassium permanganate (KMnO₄) | Diol |

| Halogenation | Bromine (Br₂), Chlorine (Cl₂) | Dihalide |

| Hydroformylation | Carbon monoxide (CO), Hydrogen (H₂), Catalyst (e.g., Rh, Co) | Aldehyde |

| Olefin Cross-Metathesis | Grubbs' or Schrock catalyst, Alkene (R-CH=CH₂) | Substituted Alkene |

The thiol-ene reaction, a cornerstone of "click chemistry," represents a highly efficient method for the functionalization of the allyl side chains. This reaction proceeds under mild conditions with high yields and tolerates a wide variety of functional groups, making it an ideal strategy for generating a library of diverse analogues.

Furthermore, the double bond can be readily oxidized to form epoxides or diols. These functional groups can then serve as precursors for further modifications, such as ring-opening reactions of the epoxide with various nucleophiles or cleavage of the diol to form aldehydes. Halogenation of the double bond provides another route to functionalized analogues, where the resulting dihalides can undergo subsequent substitution or elimination reactions.

Olefin cross-metathesis, a powerful carbon-carbon bond-forming reaction, offers a strategy to introduce more complex side chains. By reacting 1,4-diallylpiperazine-2,5-dione with other olefins in the presence of a suitable catalyst, a wide range of new analogues with modified side-chain structures can be synthesized.

Advanced Spectroscopic and Structural Elucidation of 1,4 Diallylpiperazine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. researchgate.net Through a series of one-dimensional and two-dimensional experiments, it is possible to map out the carbon framework and the connectivity of protons within the molecule.

High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in 1,4-Diallylpiperazine-2,5-dione. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding the nucleus, while the multiplicity and coupling constants (J) in the ¹H NMR spectrum reveal the number and spatial relationship of neighboring protons. caltech.edursc.org

The piperazine-2,5-dione core is a cyclic dimer of α-amino acids, and its substitution pattern significantly influences the spectral data. csu.edu.au In the case of 1,4-Diallylpiperazine-2,5-dione, the symmetry of the molecule simplifies the spectra, with signals corresponding to the piperazinedione ring and the two identical allyl groups.

¹H NMR: The proton spectrum would be expected to show distinct signals for the methylene (B1212753) protons on the piperazine (B1678402) ring (H-3/H-6), which are adjacent to the carbonyl groups. The allyl group would exhibit three characteristic sets of signals: the methylene protons attached to the nitrogen (N-CH₂), the vinylic proton (CH=CH₂), and the terminal vinylic protons (=CH₂).

¹³C NMR: The carbon spectrum would display signals for the carbonyl carbons (C=O) of the piperazinedione ring, typically found in the downfield region (around 165-175 ppm). nih.gov Signals for the methylene carbons of the ring (C-3/C-6) and the three distinct carbons of the allyl group would also be observed.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for 1,4-Diallylpiperazine-2,5-dione

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| C=O | - | - |

| CH₂ (ring) | ~4.0-4.2 | s |

| N-CH₂ (allyl) | ~3.9-4.1 | d |

| =CH (allyl) | ~5.7-5.9 | m |

| =CH₂ (allyl) | ~5.1-5.3 | m |

Note: Predicted values are based on data for structurally similar N-substituted piperazine-2,5-diones and general principles of NMR spectroscopy. Actual values may vary depending on solvent and experimental conditions.

To unambiguously assign the signals and confirm the connectivity of atoms, two-dimensional (2D) NMR experiments are employed. emerypharma.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). creative-biostructure.com For 1,4-Diallylpiperazine-2,5-dione, COSY spectra would show cross-peaks connecting the signals of the adjacent protons within the allyl group: the N-CH₂ protons would show a correlation to the =CH proton, which in turn would correlate with the terminal =CH₂ protons. This confirms the integrity of the allyl substituent. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached heteronuclei, most commonly ¹³C. creative-biostructure.com Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is bonded to, allowing for the definitive assignment of the carbon skeleton based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to four bonds). emerypharma.com It is particularly useful for identifying quaternary carbons (like the carbonyl carbons) and for connecting different spin systems. For instance, HMBC would show a correlation from the N-CH₂ protons of the allyl group to the carbonyl carbon (C=O) and the C-3/C-6 carbons of the piperazinedione ring, confirming the point of attachment of the allyl group to the nitrogen atom.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Studiesresearchgate.netnih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. miamioh.edu

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. nih.gov For 1,4-Diallylpiperazine-2,5-dione (C₁₀H₁₄N₂O₂), the expected exact mass can be calculated and compared to the experimental value. This comparison serves as a definitive confirmation of the molecular formula. Typically, under electrospray ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. nih.gov

Interactive Table 2: HRMS Data for 1,4-Diallylpiperazine-2,5-dione

| Ion | Molecular Formula | Calculated m/z | Found m/z |

| [M+H]⁺ | C₁₀H₁₅N₂O₂ | 195.1128 | To be determined experimentally |

| [M+Na]⁺ | C₁₀H₁₄N₂O₂Na | 217.0947 | To be determined experimentally |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation. nih.gov The analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity. nih.gov

For 1,4-Diallylpiperazine-2,5-dione, characteristic fragmentation pathways would likely include:

Loss of an allyl group: A primary fragmentation would be the cleavage of the N-C bond, resulting in the loss of an allyl radical (•C₃H₅) or propene (C₃H₄), leading to a significant fragment ion.

Ring Cleavage: The piperazine-2,5-dione ring itself can undergo characteristic cleavages. Deprotonation can occur, followed by collision-induced fragmentations that may involve the loss of a side-chain. researchgate.net Common losses include retro-Diels-Alder type reactions or cleavage across the amide bonds, leading to smaller, stable fragment ions.

Sequential Losses: The initial fragment ions can undergo further fragmentation, leading to a cascade of product ions that can be pieced together to reconstruct the original structure.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound. caltech.edu

Infrared (IR) Spectroscopy: The IR spectrum of 1,4-Diallylpiperazine-2,5-dione would be dominated by a strong absorption band corresponding to the C=O stretching of the two amide groups in the piperazinedione ring. This band is typically observed in the region of 1650-1700 cm⁻¹. Other key absorbances would include the C-N stretching vibrations, C-H stretching from both the aliphatic and vinylic protons, and a characteristic C=C stretching vibration from the allyl groups around 1640 cm⁻¹. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond of the allyl group, being a symmetric and non-polar bond, would be expected to show a strong signal in the Raman spectrum. The symmetric stretching of the piperazinedione ring would also be Raman active. Analyzing both IR and Raman spectra can provide a more complete picture of the vibrational properties and can offer insights into the molecular symmetry and conformation. researchgate.net

X-ray Crystallography for Solid-State Structural Determination and Conformation

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis specifically for 1,4-diallylpiperazine-2,5-dione has not been reported. While the solid-state structures of numerous analogous 1,4-disubstituted piperazine-2,5-diones have been elucidated, providing valuable insights into the conformational behavior of the diketopiperazine (DKP) ring, direct experimental data for the diallyl derivative remains unavailable.

The conformation of the piperazine-2,5-dione ring is a subject of significant interest, as it can adopt various puckered forms, including boat, chair, and intermediate twist-boat conformations. The specific conformation is influenced by the nature and steric bulk of the substituents at the N1, N4, C3, and C6 positions. For instance, studies on 1,4-dimethylpiperazine-2,3-dione (B1347186) have shown that the piperazine-2,3-dione ring adopts a half-chair conformation in the crystalline state. nih.gov In other substituted diketopiperazines, the ring has been observed to adopt flattened chair or S-shaped conformations, influenced by intermolecular interactions within the crystal lattice. researchgate.netresearchgate.net

In the absence of specific crystallographic data for 1,4-diallylpiperazine-2,5-dione, a hypothetical model can be proposed based on the known structures of similar compounds. It is anticipated that the central piperazine-2,5-dione ring would likely adopt a non-planar conformation to alleviate steric strain between the axial and equatorial substituents. The two allyl groups attached to the nitrogen atoms would introduce additional conformational flexibility.

A comprehensive X-ray crystallographic study of 1,4-diallylpiperazine-2,5-dione would be necessary to definitively determine its solid-state structure. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, which are essential for a complete understanding of its molecular geometry.

Hypothetical Crystallographic Data Table

The following table presents a hypothetical set of crystallographic parameters for 1,4-diallylpiperazine-2,5-dione, based on typical values for similar organic compounds. It is important to emphasize that this data is illustrative and awaits experimental verification.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₄N₂O₂ |

| Formula Weight | 194.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1010 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.28 |

Hypothetical Selected Bond Lengths and Angles

This table provides hypothetical values for key bond lengths and angles, derived from known data for related piperazine-2,5-dione structures.

| Bond/Angle | Hypothetical Value |

| C=O (Å) | 1.23 |

| C-N (ring) (Å) | 1.34 |

| N-C (allyl) (Å) | 1.47 |

| C-C (ring) (Å) | 1.52 |

| C-N-C (angle, °) | 120 |

| N-C-C (angle, °) | 115 |

A definitive experimental study is required to replace these hypothetical values with accurately determined crystallographic data for 1,4-diallylpiperazine-2,5-dione. Such research would be a valuable contribution to the structural chemistry of cyclic dipeptides and their derivatives.

Computational Chemistry and Theoretical Modeling of 1,4 Diallylpiperazine 2,5 Dione

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of 1,4-Diallylpiperazine-2,5-dione over time. These simulations can reveal the accessible conformations of the molecule, particularly the flexibility of the two allyl side chains. researchgate.net By simulating the molecule in a solvent or near a potential biological target, MD can predict how it forms intermolecular interactions, such as hydrogen bonds or van der Waals forces. For instance, a study on a similar bis-substituted piperazine-2,5-dione derivative used MD simulations to understand its binding stability with protein targets, showing how such compounds can adapt their conformation to fit within a binding site. researchgate.net This type of analysis is vital for assessing the drug-like potential of 1,4-Diallylpiperazine-2,5-dione.

Reaction Mechanism Prediction and Transition State Elucidation

Computational chemistry provides powerful tools for mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates. For 1,4-Diallylpiperazine-2,5-dione, theoretical calculations can be used to model various synthetic modifications. For example, the synthesis of related 1,4-disubstituted piperazine-2,5-diones often proceeds via an S_N2 pathway, and computational modeling can elucidate the energy profile of such a nucleophilic substitution at the nitrogen atoms. researchgate.net Furthermore, reactions involving the allyl groups, such as electrophilic additions or cross-coupling reactions, can be modeled to predict product selectivity and optimize reaction conditions, providing a theoretical foundation to guide laboratory synthesis.

Quantitative Structure-Activity Relationship (QSAR) and Scaffold-Hopping Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the computed structural or electronic properties of a molecule with its biological activity. For a series of derivatives based on the 1,4-Diallylpiperazine-2,5-dione scaffold, QSAR models could be developed to predict their efficacy based on calculated descriptors like molecular shape, electronic properties from DFT, or hydrophobicity.

The piperazine-2,5-dione core is a well-established template for scaffold hopping, a drug design strategy where the core of a known active molecule is replaced with a different chemical scaffold to discover novel compounds with similar or improved biological activities. csu.edu.aunih.gov Researchers have successfully used the piperazine-2,5-dione framework as a bioisostere for other chemical structures to generate new derivatives. nih.gov 1,4-Diallylpiperazine-2,5-dione can serve as both a product of a scaffold-hopping strategy and a starting point for further diversification to explore new chemical space and identify lead compounds. csu.edu.aunih.gov

Applications and Advanced Materials Science Incorporating Piperazinedione Scaffolds

Role in Polymer Chemistry and Functional Polymer Synthesis

The stable, six-membered ring of piperazinedione derivatives, analogous to morpholine-2,5-diones, presents opportunities for creating novel polymers. The presence of two reactive allyl groups on the nitrogen atoms of 1,4-Diallylpiperazine-2,5-dione makes it a particularly attractive building block for functional polymers.

Piperazine-2,5-diones and related heterocyclic compounds like morpholine-2,5-diones are valuable monomers for producing biodegradable polymers such as poly(ester amide)s through ring-opening polymerization (ROP). researchgate.netresearchgate.net These polymerization reactions are often catalyzed by organocatalysts or metal-based systems and can lead to well-defined polymers. researchgate.net While the direct ROP of 1,4-Diallylpiperazine-2,5-dione is not extensively documented, its structure suggests significant potential as a specialized monomer.

The two allyl groups on the 1,4-Diallylpiperazine-2,5-dione structure introduce bifunctionality. This feature allows the monomer to act as a cross-linking agent when copolymerized with other cyclic monomers. The allyl groups can undergo polymerization themselves, leading to the formation of polymer networks with enhanced thermal and mechanical properties. Furthermore, the allyl groups can participate in other polymerization mechanisms, such as polycondensation, or be chemically modified to create a variety of functional monomers suitable for specific polymer syntheses.

Table 1: Potential Polymerization Strategies for 1,4-Diallylpiperazine-2,5-dione

| Polymerization Type | Role of 1,4-Diallylpiperazine-2,5-dione | Potential Polymer Architecture | Key Feature |

| Radical Polymerization | Cross-linking comonomer | Cross-linked network | Enhanced mechanical stability |

| Ring-Opening Polymerization (ROP) | Functional comonomer | Linear polymer with pendant allyl groups | Sites for post-polymerization modification |

| Thiol-Ene Polyaddition | Bifunctional monomer (with dithiols) | Linear polymer | Step-growth polymerization mechanism |

| Acyclic Diene Metathesis (ADMET) | Diene monomer | Unsaturated polymer | Backbone functionalization |

The most significant role for 1,4-Diallylpiperazine-2,5-dione in polymer chemistry is likely as a carrier of functional side chains. By incorporating this molecule into a polymer backbone, either as a comonomer in ROP or through other polymerization methods, the resulting material is decorated with pendant allyl groups. These groups are highly valuable for post-polymerization modification.

The allyl side chains serve as handles for a variety of chemical transformations, most notably "click chemistry" reactions like thiol-ene coupling. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of many other functional groups, allowing for the precise attachment of biomolecules, drugs, or other functional moieties to the polymer chain. This approach enables the design of advanced materials for biomedical applications, such as drug delivery systems where the piperazinedione core provides a biodegradable element. whiterose.ac.uk

Catalysis and Organocatalysis Utilizing Piperazinedione Derivatives

The rigid, chiral scaffold of piperazinedione derivatives makes them attractive for applications in asymmetric catalysis. The diketopiperazine (DKP) moiety can be integrated into larger catalytic systems to create a defined stereochemical environment around an active site.

Research has demonstrated that the piperazine-2,5-dione ring system can participate in organocatalytic transformations, although they are often more challenging to activate compared to simpler carbonyl compounds due to lower reactivity and greater steric bulk. nih.gov Catalytic systems have been designed for the direct coupling of diketopiperazines with indoles, showcasing the ring's ability to act as a nucleophile in complex reactions. nih.gov

In designing a catalytic system based on 1,4-Diallylpiperazine-2,5-dione, the allyl groups would play a critical role. They could influence the catalyst's steric environment, thereby affecting the stereoselectivity of a transformation. Alternatively, the allyl groups could serve as coordination points for a metal co-catalyst, creating a bifunctional organometallic catalyst where the piperazinedione scaffold provides a chiral environment and the metal activates a substrate.

Table 2: Potential Catalytic Roles of 1,4-Diallylpiperazine-2,5-dione

| Catalyst Type | Potential Role of Diallylpiperazinedione | Mechanism | Target Application |

| Organocatalyst | Chiral scaffold / ligand | Non-covalent interactions | Asymmetric synthesis |

| Hybrid Metal Catalyst | Chiral ligand with coordinating allyl groups | Metal-centered catalysis within a chiral pocket | Enantioselective transformations |

| Phase-Transfer Catalyst | Chiral cation-binding scaffold | Ion-pair formation | Asymmetric phase-transfer reactions |

Piperazinedione-based systems have been explored for their catalytic activity in specific organic transformations. A notable example is the organocatalytic conjugate addition of diketopiperazines to electrophilic indolenine intermediates, which is a key step in building the core structure of several complex alkaloids. nih.gov

A catalyst derived from 1,4-Diallylpiperazine-2,5-dione could be applied to a range of organic transformations. The nucleophilic character of the piperazinedione nitrogen atoms, modulated by the electron-withdrawing nature of the carbonyl groups, could be harnessed for conjugate additions or substitution reactions. The allyl groups themselves could participate in tandem catalytic cycles, such as a metathesis reaction followed by an intramolecular cyclization, enabling the rapid construction of complex molecular architectures.

Contribution to the Synthesis of Complex Organic Molecules and Natural Products

The 2,5-diketopiperazine motif is a privileged structure found in a wide array of biologically active natural products, particularly fungal metabolites and alkaloids. nih.govnih.gov These compounds often exhibit potent pharmacological activities. researchgate.net Consequently, the synthesis of functionalized piperazinedione derivatives is a key strategy for accessing these complex molecules and their analogues.

1,4-Diallylpiperazine-2,5-dione represents a versatile and functionalized building block for the synthesis of such complex targets. Rather than constructing the piperazinedione ring late in a synthetic sequence, a pre-functionalized core like the diallyl derivative can be used as a central scaffold onto which other molecular fragments are attached. For instance, synthetic routes towards bis-indolylpiperazine natural products often involve the direct functionalization of a pre-formed piperazinedione ring. mdpi.com Similarly, the synthesis of the natural product dipodazine (B1234225) has been achieved via an aldol (B89426) condensation starting from 1,4-diacetyl-2,5-piperazinedione. researchgate.net

The allyl groups of 1,4-Diallylpiperazine-2,5-dione offer significant synthetic advantages. They can be carried through several reaction steps and then transformed at a later stage into a variety of other functional groups through well-established chemical reactions, including:

Oxidation: Cleavage of the double bond to form aldehydes or carboxylic acids.

Hydroboration-Oxidation: Conversion to primary alcohols.

Metathesis: Cross-metathesis with other olefins to append complex side chains.

Heck Coupling: Formation of new carbon-carbon bonds.

This latent functionality allows chemists to build molecular complexity around the stable piperazinedione core, making 1,4-Diallylpiperazine-2,5-dione a valuable starting material for the efficient and modular synthesis of natural products and novel bioactive compounds. mdpi.com

Intermediate in Total Synthesis Efforts

The 2,5-diketopiperazine core is a recurring motif in a multitude of complex, biologically active natural products, particularly in the alkaloid family. nih.gov Many of these natural products feature intricate polycyclic systems built upon the central DKP ring. acs.org Consequently, synthetic chemists have devoted considerable effort to the total synthesis of these compounds, often employing strategies that construct the DKP ring at some stage. nih.gov

While a specific, published total synthesis of a named natural product that proceeds directly through the isolated intermediate 1,4-diallylpiperazine-2,5-dione is not prominently documented in the reviewed literature, the strategic importance of such a compound is clear. The diallyl functionality serves as a versatile chemical handle for further molecular elaboration. The terminal alkenes of the allyl groups are amenable to a wide range of chemical transformations, most notably olefin metathesis, which can be used to form additional rings. tandfonline.com

The general strategy would involve the synthesis of the 1,4-diallylpiperazine-2,5-dione core, followed by intramolecular or intermolecular reactions involving the allyl chains to construct the more complex polycyclic architecture of the target natural product. For instance, a ring-closing metathesis (RCM) reaction could be envisioned to form a new carbocyclic or heterocyclic ring fused to the piperazinedione core, a key structural feature in many alkaloids like the agelastatins or bicyclomycin. nih.govamanote.com

The table below outlines a hypothetical, yet chemically sound, synthetic sequence illustrating how 1,4-diallylpiperazine-2,5-dione could serve as a key intermediate in the synthesis of a generic bicyclic system, a common core in many natural products.

| Reaction Step | Reactant(s) | Reagent(s) and Conditions | Product(s) | Purpose |

| 1. N-Allylation | Piperazine-2,5-dione | Allyl bromide, a suitable base (e.g., NaH) in an aprotic solvent (e.g., DMF) | 1,4-Diallylpiperazine-2,5-dione | Introduction of the reactive allyl groups. |

| 2. Ring-Closing Metathesis | 1,4-Diallylpiperazine-2,5-dione | A ruthenium-based catalyst (e.g., Grubbs' catalyst) in a chlorinated solvent (e.g., CH₂Cl₂) | A bicyclic diketopiperazine derivative | Formation of a new ring system fused to the piperazinedione core. |

This strategic positioning of 1,4-diallylpiperazine-2,5-dione as a potential key intermediate highlights its value in the forward-thinking design of total syntheses for complex natural products.

Building Block for Diverse Heterocyclic Scaffolds

The utility of the 1,4-diallylpiperazine-2,5-dione scaffold extends beyond its potential as a direct intermediate in total synthesis. It is a powerful building block for the de novo design and synthesis of novel heterocyclic systems, particularly bicyclic and polycyclic structures. The two allyl groups provide reactive sites for the application of modern synthetic methodologies to create diverse and complex molecular frameworks.

A prominent example of this is the use of ring-closing metathesis (RCM) to construct bicyclic diketopiperazines. While not the specific 1,4-diallyl derivative, a closely related compound, (3S,6S)-3-Allyl-6-allyloxymethyl-1-(2,4-dimethoxybenzyl)-piperazine-2,5-dione , demonstrates this principle effectively. The intramolecular RCM of this di-alkene, which contains an N-allyl-like functionality and another allyl group on a side chain, leads to the formation of a new 10-membered ring, creating a bicyclic scaffold. nih.gov

The general reaction is depicted below:

(3S,6S)-3-Allyl-6-allyloxymethyl-1-(2,4-dimethoxybenzyl)-piperazine-2,5-dione → Bicyclic Diketopiperazine Derivative

This transformation showcases the power of using the piperazinedione core as a template to spatially orient reactive groups for subsequent cyclization reactions. The resulting bicyclic structures are of significant interest as they can mimic the conformations of peptide loops and turns, making them valuable for developing new therapeutic agents. acs.org

The following table details the research findings for the synthesis of a bicyclic diketopiperazine derivative using this RCM strategy.

| Starting Material | Catalyst | Solvent | Concentration | Product(s) | Yield | Reference |

| (3S,6S)-3-Allyl-6-allyloxymethyl-1-(2,4-dimethoxybenzyl)-piperazine-2,5-dione | Second Generation Grubbs' Catalyst | CH₂Cl₂ | 0.2 mM | Bicyclic DKP | 21% | nih.gov |

| (3S,6S)-3-Allyl-6-allyloxymethyl-1-(2,4-dimethoxybenzyl)-piperazine-2,5-dione | Second Generation Grubbs' Catalyst | CH₂Cl₂ | 0.2 mM | Dimeric Product | 43% | nih.gov |

| (3S,6S)-3-Allyl-6-allyloxymethyl-1-(2,4-dimethoxybenzyl)-piperazine-2,5-dione | Second Generation Grubbs' Catalyst | CH₂Cl₂ | 40 mM | Dimeric Product | 79% | nih.gov |

This data illustrates that the outcome of the RCM reaction is highly dependent on the reaction conditions, with high dilution favoring the formation of the desired intramolecular cyclization product (the bicyclic DKP). At higher concentrations, the intermolecular reaction leading to a dimeric product becomes dominant. This level of control allows chemists to selectively synthesize different complex heterocyclic scaffolds from a single piperazinedione-based building block.

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthetic Routes for Substituted 1,4-Diallylpiperazine-2,5-diones

While the synthesis of symmetrically 1,4-disubstituted piperazine-2,5-diones is often straightforward, the introduction of chirality, particularly in the piperazine (B1678402) ring backbone, presents a significant challenge that is crucial for developing pharmacologically active compounds. rsc.org Future research will likely focus on developing efficient asymmetric syntheses to access chiral derivatives of 1,4-diallylpiperazine-2,5-dione.

Current strategies for synthesizing N-substituted DKPs often involve solid-phase protocols which offer facile and efficient routes to a diverse range of structures. researchgate.net One reported method involves the use of iminodiacetic acid as a key precursor, allowing for the construction of the N-substituted DKP framework. researchgate.net However, many existing methods for N-alkylation can lead to racemization, limiting their utility for creating stereochemically pure compounds. wikipedia.org

Future approaches could adapt existing asymmetric methods for piperazine synthesis to the diallyl-DKP scaffold. rsc.org This could involve the use of chiral auxiliaries, metal-catalyzed asymmetric cyclizations, or enzymatic resolutions. A key goal will be to control the stereochemistry at the C-3 and C-6 positions of the piperazine-2,5-dione ring, which is often crucial for biological activity. The development of methods that allow for the selective introduction of different substituents at these positions, in addition to the N-allyl groups, would significantly expand the accessible chemical space.

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

The conformation of the piperazine-2,5-dione ring is a critical determinant of its physical and biological properties. While often depicted as planar, the DKP ring can adopt boat or twist-boat conformations, and the energy barrier between these forms is relatively low. baranlab.org The nature and orientation of the substituents at the nitrogen and carbon atoms heavily influence the preferred conformation. researchgate.net

Advanced spectroscopic techniques are essential for probing the dynamic conformational behavior of 1,4-diallylpiperazine-2,5-dione in different environments. Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy can be employed to study the kinetics of ring flipping and the conformational exchange between different isomers. researchgate.net For more complex systems, especially when studying interactions with biological macromolecules, advanced NMR techniques like High-Resolution Magic Angle Spinning (HR-MAS) NMR could be invaluable, as it allows for high-resolution spectra of molecules attached to solid supports or in semi-solid states. nih.gov

Furthermore, techniques such as Raman and infrared (IR) spectroscopy, combined with computational analysis, can provide detailed insights into the vibrational modes of the molecule, which are sensitive to conformational changes. umich.edu A comprehensive spectroscopic analysis of 1,4-diallylpiperazine-2,5-dione would involve a multi-technique approach to fully characterize its structural and dynamic properties in both solution and the solid state.

Table 1: Spectroscopic Data for Diketopiperazine Scaffolds This table presents representative spectroscopic data for related diketopiperazine compounds, illustrating the types of data that would be obtained for 1,4-diallylpiperazine-2,5-dione.

| Compound | Technique | Key Observations | Reference |

|---|---|---|---|

| Cyclo(L-Pro-L-Phe) | 1H NMR | Isomerization observed in basic D2O solution. | nih.gov |

| p-Disubstituted phenyldiketopiperazines | Solid-State NMR & X-Ray | Conformational differences between solution and solid state. | researchgate.net |

| Diketopiperazine | Raman & IR | Complete assignment of vibrational modes in the crystal. | umich.edu |

| Peptides with penultimate proline | IMS-MS | Cis/trans isomerization kinetics measured. | nih.gov |

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-build-test-learn cycle. These computational tools can be powerfully applied to the future design of novel compounds based on the 1,4-diallylpiperazine-2,5-dione scaffold.

For 1,4-diallylpiperazine-2,5-dione, AI could be used to design derivatives with optimized characteristics. For example, by modifying the substituents on the allyl groups or the piperazine ring, ML models could guide the synthesis of compounds with enhanced binding affinity to a specific biological target or with tailored self-assembly properties for materials applications.

Computational Studies for Predictive Modeling of Reactivity and Materials Properties

Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules at an atomic level. For 1,4-diallylpiperazine-2,5-dione, computational studies, particularly those employing Density Functional Theory (DFT), can offer deep insights into its electronic structure, conformational landscape, and reactivity. acs.orgresearchgate.net

DFT calculations can be used to determine the relative energies of different conformers (e.g., planar vs. boat) and to model the transition states of chemical reactions, such as the cyclization to form the DKP ring or subsequent reactions involving the allyl groups. researchgate.net This predictive power can help rationalize experimental observations and guide the design of new synthetic routes. acs.org

Beyond single-molecule properties, computational models can predict the bulk properties of materials derived from 1,4-diallylpiperazine-2,5-dione. For example, molecular dynamics (MD) simulations can be used to study the self-assembly of these molecules into larger structures, such as gels or polymers. researchgate.net This could lead to the design of new "smart" materials with applications in areas like drug delivery or tissue engineering. By predicting how changes in the molecular structure will affect macroscopic properties, computational studies can significantly accelerate the discovery of new functional materials.

Table 2: Computational Methods in Diketopiperazine Research This table highlights various computational approaches and their applications in the study of diketopiperazines, which can be applied to 1,4-diallylpiperazine-2,5-dione.

| Computational Method | Application | Studied System | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic study of DKP formation and Fmoc deprotection. | Tirzepatide fragments | acs.orgresearchgate.net |

| Molecular Dynamics (MD) | Conformational analysis and β-hairpin mimicry. | DKP-based peptidomimetics | researchgate.net |

| GIPAW Calculations | Analysis of solid-state NMR data and crystal structures. | p-Disubstituted phenyldiketopiperazines | researchgate.net |

| Macro-kinetics Modeling | Prediction of self-deprotection and impurity formation rates. | Peptide intermediates | nih.gov |

Sustainable and Green Chemistry Approaches in Diketopiperazine Synthesis

The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of diketopiperazines, including 1,4-diallylpiperazine-2,5-dione, is an area ripe for the application of these principles.

A key trend is the move away from traditional organic solvents towards more environmentally benign alternatives, such as water. Microwave-assisted synthesis in water has been shown to be a highly efficient and green method for the cyclization of dipeptides to form DKPs, often in high yields. nih.gov This approach not only reduces the reliance on volatile organic compounds but can also significantly shorten reaction times. nih.gov

Other green chemistry strategies applicable to DKP synthesis include the use of catalytic methods to reduce the generation of stoichiometric byproducts and the development of one-pot procedures that minimize the number of purification steps. mdpi.com For 1,4-diallylpiperazine-2,5-dione, future research could focus on developing a one-pot, microwave-assisted synthesis from simple starting materials in an aqueous medium, representing an ideal green synthetic route.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,4-Diallylpiperazine-2,5-dione, and how can purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via cyclization of diamines or nucleophilic substitution reactions. For example, chloroacetyl groups can be introduced using chloroacetyl chloride in the presence of a base (e.g., triethylamine). Purity is typically ensured through techniques like LC-MS (e.g., 98–100% purity confirmed at 254 nm) and recrystallization from solvents such as CH₂Cl₂/MeOH mixtures. Melting point analysis (e.g., 138–182°C) and Rf values (e.g., 0.196–0.217) further validate purity .

Q. Which spectroscopic methods are most effective for characterizing 1,4-Diallylpiperazine-2,5-dione and its derivatives?

- Methodological Answer :

- 1H/13C NMR : Assigns chemical shifts to protons and carbons, distinguishing allyl and diketopiperazine moieties. For example, sp³ C-H (2.5–4.0 ppm) and C=O (170–175 ppm) .

- ATR-IR : Identifies functional groups via N-H (3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-O (1200 cm⁻¹) stretching .

- HRMS : Confirms molecular weight (e.g., 324.76 g/mol for derivatives) and structural integrity .

Q. How can researchers address solubility challenges in biological assays for diketopiperazine derivatives?

- Methodological Answer : Solubility can be improved using co-solvents (e.g., DMSO or ethanol) or by synthesizing hydrophilic derivatives (e.g., introducing hydroxyl or amine groups). Quantitative Structure-Property Relationship (QSPR) models and neural networks can predict solubility based on molecular descriptors like LogP and TPSA .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data when characterizing complex diketopiperazine derivatives?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., comparing NMR with X-ray crystallography). For instance, crystallographic data (CCDC No. 1407713) can resolve ambiguities in stereochemistry or hydrogen bonding patterns. Discrepancies in sp²/sp³ hybridization observed via IR/NMR should be reconciled with computational modeling (e.g., DFT calculations) .

Q. How can enantioselective synthesis of 1,4-Diallylpiperazine-2,5-dione derivatives be achieved?

- Methodological Answer : Use chiral auxiliaries or catalysts (e.g., CSP-HPLC with chiral stationary phases) to separate enantiomers. For example, optical rotation values (α = 1.4°–9.6°) and enantiomeric excess (ee) can be quantified using polarimetry. Asymmetric alkylation or enzymatic resolution may also enhance enantioselectivity .

Q. What computational approaches predict the biological activity of 1,4-Diallylpiperazine-2,5-dione analogs?

- Methodological Answer : Molecular docking (e.g., targeting 5-HT1A receptors) and MD simulations assess binding affinities. QSPR models correlate descriptors like molar refractivity (e.g., 83.45) and hydrogen bond donors/acceptors (e.g., 2/4) with antifungal or anthelmintic activity. Machine learning algorithms (e.g., Random Forest) can prioritize analogs for synthesis .

Q. How do magnetic properties of metal-complexed diketopiperazines influence their applications?

- Methodological Answer : Magnetic susceptibility measurements (e.g., SQUID magnetometry) and X-ray crystallography reveal spin states and coordination geometries. For example, Cu(II) complexes of piperazine derivatives exhibit antiferromagnetic coupling (J = −2.1 cm⁻¹), relevant for materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.